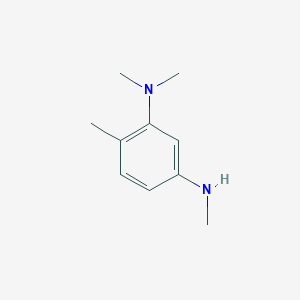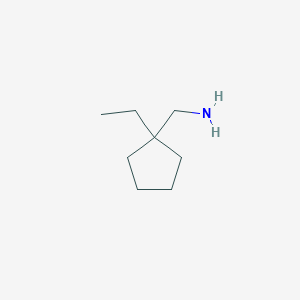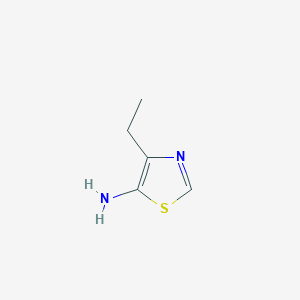
3-アミノ-4-(4-メチル-1H-ピラゾール-1-イル)ベンゼン-1-スルホンアミド
概要
説明
3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a benzene ring substituted with an amino group and a sulfonamide group
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antileishmanial and antimalarial properties. Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is used in the production of dyes and pigments due to its chemical properties.
作用機序
Target of Action
Compounds containing imidazole and pyrazole moieties are known to interact with a wide range of biological targets .
Mode of Action
It’s known that compounds with similar structures can form strong h-bonding interactions with the residual amino acids in the active site of enzymes .
Biochemical Pathways
Compounds containing imidazole and pyrazole moieties are known to influence a broad range of biochemical pathways .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The physicochemical properties of similar compounds, such as thermal stability, can be influenced by environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions: The pyrazole ring is then substituted with the appropriate groups, such as the methyl group at the 4-position and the sulfonamide group at the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: 3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfonamides.
類似化合物との比較
3-Amino-1-methyl-1H-pyrazole: A related compound with a similar structure but lacking the sulfonamide group.
4-Methyl-1H-pyrazole-1-sulfonic acid: A compound with a similar pyrazole ring but different substituents.
Uniqueness: 3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is unique due to its combination of the pyrazole ring, amino group, and sulfonamide group, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide in various scientific fields and its potential applications
特性
IUPAC Name |
3-amino-4-(4-methylpyrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,11H2,1H3,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBSYANYUYAZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


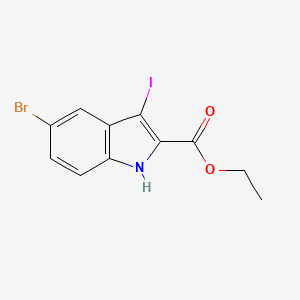
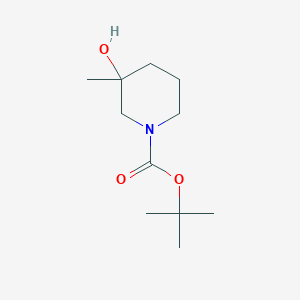
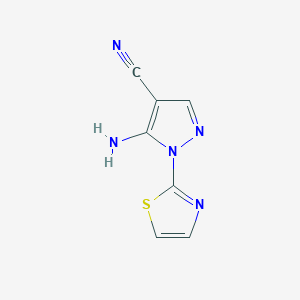

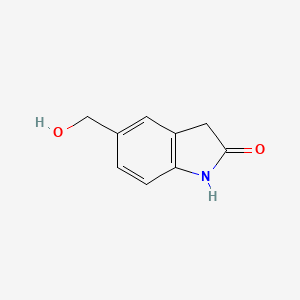



![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)


